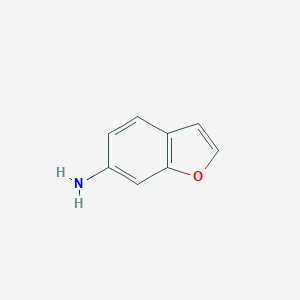

1-Benzofuran-6-amine

Vue d'ensemble

Description

Synthesis Analysis

1-Benzofuran-6-amine and its derivatives are synthesized through various chemical methods, emphasizing the diversity and creativity in organic synthesis. Gabriele et al. (2007) describe a cascade reaction for synthesizing 2-benzofuran-2-ylacetamides, a related compound, showcasing the use of palladium-catalyzed reactions for complex heterocycle formation (Gabriele et al., 2007). Similarly, Ezzatzadeh and Hossaini (2018) report a novel one-pot synthesis of benzofuran derivatives via Strecker reaction, highlighting the efficiency of multi-component reactions in constructing benzofuran scaffolds (Ezzatzadeh & Hossaini, 2018).

Molecular Structure Analysis

The molecular structure of 1-Benzofuran-6-amine is characterized by its fused ring system and the position of the amine group, which significantly influences its reactivity and interaction with other molecules. Vessally et al. (2013) conducted a detailed study on the molecular structure of a related compound using FT-IR and DFT methods, providing insight into the electronic structure and vibrational frequencies that can be applied to understand 1-Benzofuran-6-amine (Vessally et al., 2013).

Chemical Reactions and Properties

1-Benzofuran-6-amine undergoes various chemical reactions, reflecting its versatile reactivity profile. For instance, the compound can participate in cycloaddition reactions, as illustrated by research on related benzofuran derivatives, which are crucial for constructing complex molecular architectures (Kitano et al., 2022). Additionally, the compound's amine group opens pathways for nucleophilic substitution reactions and the formation of amides and other nitrogen-containing derivatives.

Physical Properties Analysis

The physical properties of 1-Benzofuran-6-amine, such as melting point, solubility, and crystalline structure, are determined by its molecular structure. Studies on similar compounds have utilized techniques like X-ray crystallography to elucidate their solid-state structures, providing valuable information on intermolecular interactions, such as hydrogen bonding and π-π stacking, which could be extrapolated to understand the physical properties of 1-Benzofuran-6-amine (Titi & Goldberg, 2009).

Chemical Properties Analysis

The chemical properties of 1-Benzofuran-6-amine, including its acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are crucial for its application in synthesis and material science. Research on benzofuran derivatives highlights their potential as bioactive compounds and materials due to their rich electronic and structural properties (Deng & Meng, 2020).

Applications De Recherche Scientifique

Serotonin Receptor Ligands Design : Benzofuran bioisosteres of hallucinogenic tryptamines have shown lower affinity at serotonin 5-HT2 receptors, suggesting potential use in designing serotonin receptor ligands (Tomaszewski et al., 1992).

Pharmaceutical and Nutraceutical Production : A new synthesis method using sequential homobimetallic catalysis for 2-benzofuran-2-ylacetamides enables the production of various pharmaceuticals and nutraceuticals (Gabriele et al., 2007).

Drug Discovery : A microwave-assisted multicomponent protocol effectively synthesizes substituted benzofuran-2-carboxamides, aiding in drug discovery campaigns (Vincetti et al., 2016).

Antitumor and Antiviral Activity : Synthesized benzofuran derivatives show potent antitumor and antiviral activity, including inhibitory activity against HIV and HCV NS3-4A protease (Galal et al., 2009).

Antioxidant Activity : A novel one-pot Strecker reaction for synthesizing benzofuran derivatives exhibits high atom economy and antioxidant activity (Ezzatzadeh & Hossaini, 2018).

Enantioselective Michael Addition Reactions : Chiral amine thiourea-tertiary amine catalysts are effective in catalyzing enantioselective Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to maleimides (Li et al., 2010).

Antimicrobial Activities : Novel 6-AminoTriazolo-Thiadiazoles with benzofuran and pyrazole moieties exhibit promising antimicrobial activities (Idrees et al., 2019).

Amination Reactions : Efficient amination reactions of 3-substituted benzofuran-2(3H)-ones, triggered by single-electron transfer, have been developed (Yang et al., 2016).

Trypanocidal Compounds : Biscationic, trypanocidal 1-benzofuran compounds have been synthesized for potential medical applications (Dann et al., 1982).

Diversity-Oriented Synthesis : Efficient synthetic protocols have been developed for preparing diverse libraries of compounds based on benzofuran scaffolds (Qin et al., 2017).

Synthesis of Benzofuro[2,3-b]pyridine and Trifluoromethyl-α-carbolines : A practical synthetic route using in situ generated benzofuran-2-amine has been developed (Iaroshenko et al., 2008).

Cholinesterase Inhibitory Activity : New 2-benzofuran carboxamide-benzylpyridinum salts show potent butyrylcholinesterase inhibitory activity (Abedinifar et al., 2018).

Safety And Hazards

Orientations Futures

Benzofuran derivatives have shown potential anticancer activity with lower incidence or severity of adverse events normally encountered during chemotherapeutic treatments . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy .

Propriétés

IUPAC Name |

1-benzofuran-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNCZJZLEMLOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzofuran-6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

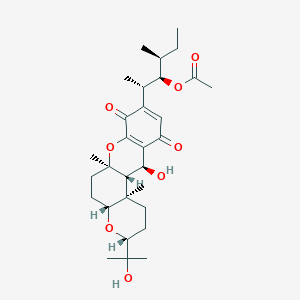

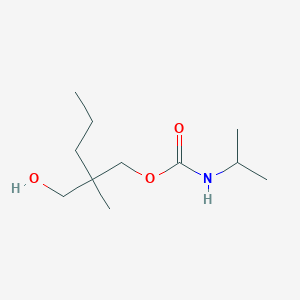

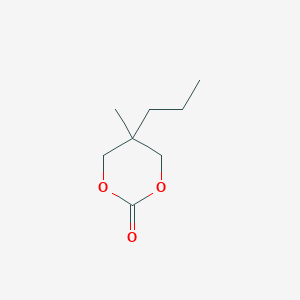

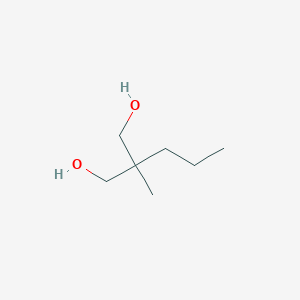

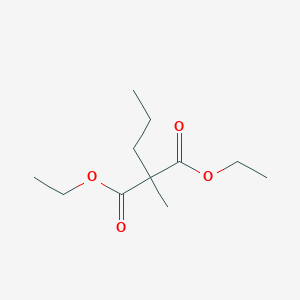

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)

![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)

![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)